molecular formula C13H14ClN B11736233 (1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride

(1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride

Katalognummer: B11736233
Molekulargewicht: 219.71 g/mol
InChI-Schlüssel: UIHWPRLWVJNOFT-OJERSXHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound that features a cyclopropane ring substituted with a naphthalene group and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a naphthalene derivative with a cyclopropane precursor under specific conditions. For example, the reaction might involve the use of a diazo compound and a metal catalyst to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-2-yl ketones, while substitution reactions could produce a variety of naphthalen-2-yl-substituted cyclopropanes .

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopropane derivatives: Compounds like cyclopropane carboxylic acid and cyclopropane-1,1-dicarboxylic acid share structural similarities.

    Naphthalene derivatives: Compounds such as naphthalene-2-carboxylic acid and 2-naphthylamine are structurally related.

Uniqueness

(1R,2R)-2-(naphthalen-2-yl)cyclopropan-1-amine hydrochloride is unique due to its specific combination of a cyclopropane ring and a naphthalene group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

Molekularformel

C13H14ClN

Molekulargewicht

219.71 g/mol

IUPAC-Name

(1R,2R)-2-naphthalen-2-ylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C13H13N.ClH/c14-13-8-12(13)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-13H,8,14H2;1H/t12-,13-;/m1./s1

InChI-Schlüssel

UIHWPRLWVJNOFT-OJERSXHUSA-N

Isomerische SMILES

C1[C@@H]([C@@H]1N)C2=CC3=CC=CC=C3C=C2.Cl

Kanonische SMILES

C1C(C1N)C2=CC3=CC=CC=C3C=C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.